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lithium(1+) 4-(oxetan-2-yl)benzoate

Cat. No.: B6214466
CAS No.: 2731007-07-9
M. Wt: 184.1
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Description

Contextualization within Lithium Carboxylate Chemistry

Lithium carboxylates are a well-established class of organic compounds that serve as versatile intermediates in organic synthesis. The lithium cation, being a small and hard Lewis acid, can influence the reactivity of the carboxylate group, facilitating a range of transformations. These salts are often employed in reactions such as decarboxylation, coupling reactions, and as precursors for the generation of other organometallic reagents. The reactivity of a carboxylic acid can be modulated by its conversion to the corresponding lithium salt, which can then undergo reactions that would be incompatible with the acidic proton of the parent carboxylic acid. youtube.com

Role of Oxetane (B1205548) Moieties in Chemical Building Block Design and Chemical Transformations

Oxetanes, four-membered cyclic ethers, have garnered significant interest in medicinal chemistry and drug discovery. nih.gov Their incorporation into molecular scaffolds can lead to improvements in key drug-like properties. The oxetane ring is a small, polar, and three-dimensional motif that can act as a bioisostere for commonly found functional groups like gem-dimethyl or carbonyl groups. nih.gov This substitution can favorably alter a molecule's aqueous solubility, metabolic stability, and lipophilicity. nih.gov The inherent ring strain of oxetanes also makes them susceptible to ring-opening reactions, providing a pathway to more complex structures. youtube.com

Overview of Research Trajectories for Complex Organolithium Salts

The development of complex organolithium salts is a vibrant area of research, driven by the need for highly selective and efficient synthetic methods. nih.gov Organolithium reagents are powerful tools for the formation of carbon-carbon bonds. youtube.com Research in this area focuses on creating organolithium species with tailored reactivity and stability, often through the introduction of various functional groups and by controlling aggregation states. The goal is to develop reagents that can participate in highly specific transformations, enabling the construction of intricate molecular architectures with high precision. nih.gov

Historical Context of Lithium and Oxetane Chemistry Research

The journey of lithium in chemistry began in the early 19th century, but its application in organometallic chemistry gained significant traction in the 20th century with the development of organolithium reagents. nih.gov These reagents revolutionized organic synthesis by providing a new class of powerful bases and nucleophiles. youtube.com

The study of oxetanes has a more recent history, with a surge in interest over the last few decades, primarily fueled by their potential in medicinal chemistry. nih.gov The recognition of the oxetane motif in biologically active natural products and its utility in modifying the properties of drug candidates has spurred extensive research into their synthesis and reactivity. nih.gov

Scope and Objectives of Current Research Avenues for Lithium(1+) 4-(oxetan-2-yl)benzoate

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, the compound's structure suggests several potential research directions. Current and future research would likely focus on:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to high-purity this compound and thoroughly characterizing its physical and chemical properties.

Reactivity Studies: Investigating the reactivity of the lithium carboxylate in the presence of the oxetane ring. This would include exploring its utility in various organic transformations, such as cross-coupling reactions, to generate novel and complex molecules.

Medicinal Chemistry Applications: Utilizing this compound as a building block for the synthesis of new pharmaceutical compounds. The presence of the oxetane moiety makes it an attractive starting material for creating drug candidates with potentially improved pharmacokinetic profiles.

Materials Science: Exploring the potential of this compound as a precursor for the development of novel polymers or materials, leveraging the reactivity of both the lithium carboxylate and the oxetane ring.

Properties

CAS No.

2731007-07-9

Molecular Formula

C10H9LiO3

Molecular Weight

184.1

Purity

95

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry for Lithium 1+ 4 Oxetan 2 Yl Benzoate

Strategies for 4-(oxetan-2-yl)benzoic Acid Synthesis

The creation of 4-(oxetan-2-yl)benzoic acid is a key step that involves the formation of the oxetane (B1205548) ring and its attachment to a benzoic acid molecule.

Approaches to Oxetane Ring Formation

The oxetane ring is a four-membered heterocycle containing an oxygen atom. Its synthesis can be challenging due to inherent ring strain. acs.org Common methods for forming the oxetane ring often involve intramolecular cyclization. acs.org One prominent strategy is the Williamson ether synthesis, where a diol precursor is treated with a base to facilitate ring closure. Another approach involves the Paterno-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl group and an alkene. illinois.edu The choice of method often depends on the desired substitution pattern and the stability of the starting materials. illinois.edunih.gov The stability of the oxetane ring can be influenced by substituents, with 3,3-disubstituted oxetanes exhibiting increased puckering of the ring. illinois.edu

The oxetane motif has gained significant interest in medicinal chemistry as it can act as a bioisostere for gem-dimethyl and carbonyl groups, potentially improving physicochemical properties such as aqueous solubility. illinois.edunih.gov

Benzoate (B1203000) Functionalization at the C-4 Position

Attaching the oxetane ring to the C-4 position (para-position) of benzoic acid is a critical step. This can be achieved through various cross-coupling reactions. For instance, a pre-formed oxetane-containing building block with a suitable leaving group can be coupled with a p-substituted benzoic acid derivative. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, are powerful tools for this transformation. researchgate.net Alternatively, functionalization can occur via nucleophilic aromatic substitution on a suitably activated benzoic acid derivative.

The table below outlines common strategies for C-4 functionalization of benzoic acid derivatives.

Functionalization StrategyDescriptionKey Reagents/Catalysts
Palladium-Catalyzed Cross-Coupling Couples an organometallic oxetane species with a 4-halobenzoic acid derivative.Pd catalyst (e.g., Pd(PPh₃)₄), base
Nucleophilic Aromatic Substitution Displacement of a leaving group at the 4-position of the benzoic acid ring by an oxetane nucleophile.Strong base, activated aryl halide
Friedel-Crafts Acylation/Alkylation Introduction of an oxetane-containing acyl or alkyl group to the benzene (B151609) ring.Lewis acid (e.g., AlCl₃)

Multistep Reaction Sequences and Optimization Techniques

A general synthetic sequence might involve:

Synthesis of a suitable oxetane precursor. utexas.edu

Functionalization of a benzoic acid derivative at the para-position. researchgate.net

Coupling of the two fragments.

Purification of the final 4-(oxetan-2-yl)benzoic acid. bldpharm.com

Lithium Salt Formation via Acid-Base Reactions

Once the 4-(oxetan-2-yl)benzoic acid precursor is obtained, it is converted to its lithium salt.

Direct Synthesis Methods and Process Optimization

The most straightforward method for preparing lithium(1+) 4-(oxetan-2-yl)benzoate is through a direct acid-base reaction. google.com This involves treating the 4-(oxetan-2-yl)benzoic acid with a lithium base, such as lithium hydroxide (B78521) (LiOH) or lithium carbonate (Li₂CO₃). google.comcondorchem.com The reaction is typically carried out in a suitable solvent, such as water or an alcohol, in which the reactants are soluble. google.com

Optimization of this process involves controlling the stoichiometry of the reactants to ensure complete conversion of the carboxylic acid to its lithium salt without introducing excess base, which would need to be removed in a subsequent purification step. The reaction temperature and time are also important parameters to control to ensure the reaction goes to completion.

The table below summarizes common lithium bases used for salt formation.

Lithium BaseChemical FormulaKey Characteristics
Lithium HydroxideLiOHA strong base, readily reacts with carboxylic acids. wikipedia.org
Lithium CarbonateLi₂CO₃A weaker base, may require heating to drive the reaction to completion. condorchem.com
Lithium MethoxideLiOCH₃A strong base, often used in non-aqueous solvents.

Precipitation and Crystallization Techniques for High Purity

To obtain high-purity this compound, precipitation or crystallization techniques are employed. aeor-lithium.com After the acid-base reaction, the solvent can be evaporated to induce crystallization. aeor-lithium.com The choice of solvent is critical, as it affects the solubility of the salt and the quality of the resulting crystals. researchgate.net

Cooling crystallization is a common method where the reaction mixture is cooled to decrease the solubility of the lithium salt, causing it to crystallize out of the solution. aeor-lithium.com The resulting crystals are then collected by filtration, washed with a cold solvent to remove any residual impurities, and dried. google.com The purity of the final product can be assessed using various analytical techniques, such as NMR spectroscopy and elemental analysis.

Solvent Effects on Salt Purity and Yield

The choice of solvent plays a critical role in the final step of synthesizing this compound from its corresponding carboxylic acid. The solvent system influences not only the reaction rate but also the purity and crystalline form of the resulting salt.

Generally, the formation of lithium carboxylates is achieved by reacting the carboxylic acid with a lithium base, such as lithium hydroxide or lithium carbonate, in a suitable solvent. thieme-connect.delibretexts.org The solubility of both the starting carboxylic acid and the final lithium salt in the chosen solvent is a key determinant of the reaction's success.

A solvent in which the lithium salt is sparingly soluble can facilitate its precipitation from the reaction mixture, driving the equilibrium towards product formation and simplifying purification by filtration. However, if the salt is too insoluble, it may precipitate prematurely, trapping impurities and leading to a lower quality product.

For instance, in the synthesis of other lithium carboxylates, mixed solvent systems are often employed to balance the solubility of reactants and products. google.com Water can be a suitable solvent due to the high solubility of lithium hydroxide and the moderate solubility of many lithium carboxylates. The use of co-solvents like ethanol (B145695) or urea (B33335) in aqueous solutions can modify the solubility properties and influence the crystal morphology of the precipitated salt, thereby affecting its purity and handling characteristics. google.com

In non-aqueous systems, polar aprotic solvents such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) can be used. These solvents are effective at solvating the lithium cation, which can enhance the reactivity of the base. wikipedia.org However, the solubility of the final salt in these organic solvents can vary significantly, impacting the yield and ease of isolation. researchgate.net The use of a liquid boron trifluoride complex as a reaction medium, which avoids the need for a separate solvent, has been reported for the synthesis of other lithium carboxylate complexes, offering a potential route to a high-purity product. google.com

Table 1: General Solvent Properties and Their Potential Impact on Lithium Salt Formation

Solvent/SystemPotential AdvantagesPotential Disadvantages
WaterGood solubility for lithium hydroxide; can promote crystallization of the salt.May require energy-intensive removal; potential for hydrolysis of reactants or products.
Water/Co-solvent (e.g., Ethanol, Urea)Tunable solubility for reactants and products; can influence crystal morphology. google.comMore complex to remove and recycle; potential for side reactions with the co-solvent.
Polar Aprotic Solvents (e.g., THF, DMF)Good solvation of lithium ions, enhancing reactivity. wikipedia.orgCan be difficult to remove completely; potential for side reactions at elevated temperatures.
Non-polar Solvents (e.g., Hexane)Can be used to precipitate the salt from a reaction mixture.Poor solubility for polar reactants like lithium hydroxide.

Advanced Synthetic Routes to this compound

Recent advancements in organic synthesis offer more sophisticated methods for the preparation of the 4-(oxetan-2-yl)benzoic acid precursor, which can subsequently be converted to the lithium salt. These advanced routes often provide better control over stereochemistry and may proceed under milder conditions.

Mechanistic Considerations in Salt Formation

The formation of this compound from its carboxylic acid precursor is fundamentally an acid-base reaction. libretexts.orgmasterorganicchemistry.com The carboxylic acid proton is acidic and readily reacts with a strong base like an organolithium reagent or a more conventional base like lithium hydroxide.

When an organolithium reagent (RLi) is used, the first equivalent acts as a base, deprotonating the carboxylic acid to form the lithium carboxylate and the corresponding alkane. masterorganicchemistry.comaklectures.com This is a rapid and irreversible reaction. A second equivalent of the organolithium reagent can then add to the carbonyl group of the carboxylate, leading to a ketone after workup. masterorganicchemistry.comaklectures.com Therefore, for the synthesis of the lithium salt, only one equivalent of a lithium base that is not a strong nucleophile, such as lithium hydroxide, is typically used.

The reaction with lithium hydroxide in an aqueous or alcoholic solvent proceeds through a straightforward proton transfer. The hydroxide ion deprotonates the carboxylic acid, forming water and the lithium carboxylate salt. thieme-connect.de The equilibrium of this reaction lies far to the right due to the large difference in pKa between the carboxylic acid and water.

Stereochemical Control in Oxetane Derivatives Synthesis

The synthesis of 2-substituted oxetanes, such as the 4-(oxetan-2-yl)benzoic acid precursor, can be achieved with a high degree of stereocontrol. rsc.orgacs.orgrsc.org This is particularly important when the biological activity or material properties of the final compound are dependent on a specific stereoisomer.

One common strategy involves the intramolecular cyclization of a chiral 1,3-diol derivative. acs.org By starting with an enantiomerically pure diol, the stereochemistry of the resulting oxetane can be controlled. For example, the stereoselective reduction of a β-hydroxy ketone can provide the desired syn- or anti-1,3-diol, which can then be converted to the oxetane with retention or inversion of configuration at one of the stereocenters, depending on the chosen reagents. acs.org

Another approach is the enantioselective reduction of a β-halo ketone, followed by base-induced cyclization to form the 2-substituted oxetane. acs.org The use of a chiral reducing agent can establish the stereocenter at the carbon bearing the hydroxyl group, which then directs the intramolecular Williamson ether synthesis to form the oxetane ring.

Modern methods, such as those involving C-C bond formation, also offer stereoselective routes to highly substituted oxetanes. rsc.orgrsc.org These methods often proceed via intramolecular Michael additions or other cyclization reactions where the stereochemical outcome is dictated by the geometry of the starting materials and the reaction conditions.

Table 2: Selected Stereoselective Syntheses of Oxetane Derivatives

MethodKey FeaturesReference
Intramolecular Williamson Ether Synthesis of 1,3-DiolsStereocontrolled synthesis of 2,4-disubstituted oxetanes from syn- and anti-diols. acs.org
Enantioselective Reduction of β-Halo KetonesPreparation of enantioenriched 2-aryl-substituted oxetanes. acs.org
Intramolecular C-C Bond Forming Michael AdditionStereoselective synthesis of 2,3,3,4-tetrasubstituted oxetanes. rsc.orgrsc.org

Derivatization and Analog Synthesis of Lithium 4-(oxetan-2-yl)benzoate

The chemical structure of lithium 4-(oxetan-2-yl)benzoate can be modified to create a library of related compounds with potentially different properties. These modifications can be made to the benzoate ligand either before or after the synthesis of the core molecule, or by exchanging the lithium counterion.

Ligand Modification Strategies Post-Synthesis

Post-synthetic modification (PSM) is a powerful strategy for introducing new functional groups into a molecule after its initial synthesis. acs.orgbohrium.com While often applied to metal-organic frameworks, the principles can be adapted for the modification of the benzoate ligand in lithium 4-(oxetan-2-yl)benzoate.

For example, if the starting benzoic acid contains a suitable functional group, such as an amino or a halogen group, this can be chemically transformed after the oxetane ring and the lithium salt have been formed. epa.gov This approach allows for the late-stage diversification of the molecular structure without having to re-synthesize the entire molecule from scratch.

Common PSM reactions that could be applicable include acylation or alkylation of an amino group, or cross-coupling reactions on a halogenated aromatic ring. rsc.orgnih.gov The choice of reaction conditions would need to be compatible with the oxetane and lithium carboxylate functionalities.

Counterion Exchange Reactions

The lithium cation in lithium 4-(oxetan-2-yl)benzoate can be exchanged for other metal or organic cations. This is typically achieved through a metathesis reaction, where the lithium salt is reacted with a salt of the desired cation in a solvent where the new carboxylate salt is insoluble, or the lithium byproduct can be selectively removed. thieme-connect.de

For example, reacting an aqueous solution of lithium 4-(oxetan-2-yl)benzoate with a soluble silver salt, such as silver nitrate, would lead to the precipitation of the less soluble silver 4-(oxetan-2-yl)benzoate. Similarly, passing a solution of the lithium salt through an ion-exchange resin loaded with the desired cation can effectively swap the counterion. thieme-connect.de This allows for the preparation of a wide range of salts with different physical and chemical properties, such as solubility, crystallinity, and thermal stability. mdpi.com

Advanced Structural Elucidation and Spectroscopic Characterization of Lithium 1+ 4 Oxetan 2 Yl Benzoate

Single Crystal X-Ray Diffraction Studies

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For lithium(1+) 4-(oxetan-2-yl)benzoate, this technique would provide invaluable insights into its solid-state structure. However, no published studies containing the necessary crystallographic data are currently available.

Coordination Environment of Lithium(1+)

A crucial aspect of the crystal structure would be the coordination environment of the lithium cation. This refers to the number and type of atoms bonded to the lithium ion and the geometry of this arrangement. Typically, the lithium ion would be expected to coordinate to the oxygen atoms of the carboxylate group of the benzoate (B1203000) anion and potentially to the oxygen atom of the oxetane (B1205548) ring. The precise coordination number and geometry are yet to be determined.

Intermolecular Interactions and Crystal Packing Motifs

Understanding how individual molecules of this compound pack together in the crystal lattice is essential for comprehending its physical properties. This involves analyzing the various intermolecular interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions. The resulting packing motifs would dictate the density, stability, and other macroscopic properties of the solid.

Conformational Analysis of the 4-(oxetan-2-yl)benzoate Ligand

The conformation of the 4-(oxetan-2-yl)benzoate ligand, which describes the spatial arrangement of its atoms, would also be revealed by X-ray diffraction. This would include the planarity of the benzene (B151609) ring, the orientation of the carboxylate group, and the puckering of the four-membered oxetane ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the structure and dynamics of molecules in solution. High-resolution NMR studies would be essential for characterizing this compound.

High-Resolution ¹H, ¹³C, and ⁷Li NMR Chemical Shift Analysis

¹H NMR: A proton NMR spectrum would provide information about the different types of hydrogen atoms in the molecule and their local chemical environments. The chemical shifts, splitting patterns (multiplicity), and integration of the signals would help to confirm the structure of the 4-(oxetan-2-yl)benzoate anion.

¹³C NMR: A carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule, providing further confirmation of the carbon skeleton.

⁷Li NMR: Lithium-7 NMR spectroscopy would be particularly useful for studying the environment of the lithium cation in solution. The chemical shift of the ⁷Li signal can provide insights into the nature of the ion-pairing and the coordination of the lithium ion with the solvent and the benzoate anion.

The absence of published NMR data for this compound means that a detailed analysis of its solution-state structure and dynamics is not currently possible. Further research is required to elucidate the fundamental chemical and physical properties of this compound.

2D NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for unambiguously establishing the molecular structure of this compound by mapping out the connectivity and spatial relationships between atoms. Unlike 1D NMR, which displays chemical shifts on a single axis, 2D NMR correlates signals on two axes, revealing through-bond and through-space interactions.

For the 4-(oxetan-2-yl)benzoate anion, techniques such as COSY (Correlation Spectroscopy) would be used to identify proton-proton (¹H-¹H) coupling networks. This would confirm the connectivity within the oxetane ring (protons at C5, C6, and C9) and the substitution pattern of the benzene ring (protons at C1, C2, C3, and C4).

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for establishing the carbon framework.

HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.

HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is vital for connecting the structural fragments. For instance, HMBC would show correlations from the oxetane proton at C9 to the benzene carbon C7, and from the benzene protons (C2, C3) to the carboxylate carbon (C10), thus confirming the link between the oxetane ring, the phenyl ring, and the carboxylate group.

The table below illustrates the expected key HMBC correlations that would be used to piece together the molecule's core structure.

Proton(s)Expected Key HMBC Correlations to CarbonsInformation Gained
H9 (oxetan-2-yl)C5, C6, C7Confirms attachment of oxetane ring to the phenyl group.
H2, H4 (phenyl)C7, C10Confirms the para-substitution pattern and links the phenyl ring to the carboxylate group.
H5, H6 (oxetan-2-yl)C9Confirms connectivity within the oxetane ring.

Solid-State NMR for Bulk Structure and Dynamics

Solid-State NMR (ssNMR) provides insight into the structure, polymorphism, and dynamics of this compound in its bulk, crystalline form. researchgate.net Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by the local environments and internuclear distances in the solid lattice.

⁷Li ssNMR is particularly informative. The lithium nucleus (I=3/2) is sensitive to its local coordination environment. The spectrum can reveal the number of distinct lithium sites in the crystal lattice, their coordination numbers, and the geometry of the coordination sphere (e.g., tetrahedral, octahedral). nih.gov Analysis of the ⁷Li lineshape and quadrupolar coupling constants can provide detailed information about the symmetry of the electric field gradient around the lithium ion, which is dictated by the arrangement of the surrounding carboxylate oxygen atoms. goettingen-research-online.de

Furthermore, variable temperature ssNMR experiments can probe the dynamics of the lithium ions. researchgate.net Techniques like spin-lattice relaxation (T₁) measurements can quantify the activation energies for lithium ion hopping between sites within the crystal lattice, providing critical data on ionic conductivity in the solid state. researchgate.net

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful method for identifying functional groups and probing the coordination environment of the lithium ion.

Assignment of Characteristic Functional Group Frequencies

The vibrational spectrum of this compound would be a composite of the vibrations from its constituent parts: the oxetane ring, the para-substituted benzene ring, and the carboxylate group. Based on established group frequencies from similar molecules, the characteristic bands can be assigned. researchgate.netmdpi.com

The table below provides a predictive assignment of the major vibrational modes.

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)Technique
Oxetane RingRing breathing / C-O-C stretch~950 - 1050IR, Raman
Oxetane RingCH₂ scissoring~1450 - 1480IR
Benzene RingC-H out-of-plane bending (para)~800 - 860IR
Benzene RingC=C stretching~1610, 1580, 1500, 1450IR, Raman
Carboxylate (COO⁻)Asymmetric stretch (ν_as)~1550 - 1620IR
Carboxylate (COO⁻)Symmetric stretch (ν_s)~1380 - 1440IR

Analysis of Carboxylate Stretching Modes and Lithium Coordination

The frequencies of the carboxylate group's asymmetric (ν_as) and symmetric (ν_s) stretching modes are highly sensitive to the nature of the interaction with the lithium cation. The separation between these two frequencies (Δν = ν_as - ν_s) is diagnostic of the coordination mode.

In a purely ionic interaction, where the lithium ion is not directly coordinated to the carboxylate group, the Δν value is typically smaller. However, when the lithium ion coordinates directly to the oxygen atoms of the carboxylate, it perturbs the electron distribution, leading to a larger separation (Δν). Studies on other lithium salts, such as lithium methanesulfonate, have shown that a clear splitting of the asymmetric stretching mode in the infrared spectrum indicates a direct bonding interaction. nih.gov By analyzing the precise positions and splitting of the carboxylate bands, one can infer whether the lithium ion exists as a simple counter-ion or forms a more complex, coordinated structure with one or more carboxylate groups in the solid state.

Mass Spectrometry Techniques

Mass spectrometry (MS) is used to determine the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming its elemental composition and identity.

High-Resolution Mass Spectrometry for Exact Mass and Isotopic Patterns

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, typically to within a few parts per million (ppm). This allows for the unambiguous determination of the elemental formula of the 4-(oxetan-2-yl)benzoic acid precursor. For a molecular formula of C₁₀H₁₀O₃, the exact mass can be calculated and compared to the experimental value.

In positive ion mode, the molecule would likely be observed as adducts with protons [M+H]⁺ or alkali metals [M+Na]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. The table below, based on predicted data, shows the expected m/z values for various adducts that would be observed in an HRMS analysis. uni.lu

AdductFormulaCalculated m/z
[M+H]⁺C₁₀H₁₁O₃⁺179.0703
[M+Na]⁺C₁₀H₁₀O₃Na⁺201.0522
[M-H]⁻C₁₀H₉O₃⁻177.0557

The high resolution of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental compositions, providing definitive confirmation of the molecule's formula.

Fragmentation Pathway Analysis and Structural Deductions

Mass spectrometry stands as a cornerstone technique for elucidating the structure of novel chemical entities. In the case of this compound, analysis of its fragmentation pattern under mass spectrometric conditions provides definitive evidence for its proposed structure. The process typically involves the ionization of the molecule, followed by the detection of the mass-to-charge ratio (m/z) of the parent ion and its subsequent fragment ions.

Upon electron impact ionization, the molecule is expected to undergo a series of characteristic fragmentation reactions. The molecular ion, [M]⁺, would be observed at an m/z corresponding to the molecular weight of the compound. A primary and highly indicative fragmentation pathway involves the cleavage of the oxetane ring, a four-membered heterocyclic ether. This process can occur through various ring-opening mechanisms, leading to the formation of stable carbocations or radical cations.

Another significant fragmentation event is the loss of the carboxylate group as carbon dioxide (CO2), a common fragmentation for benzoic acid derivatives. This would result in a prominent peak at [M-44]⁺. Furthermore, the bond between the phenyl ring and the oxetane substituent is susceptible to cleavage, leading to the formation of a benzoate radical cation or a lithiated benzoate species and a neutral oxetane-derived fragment. The presence of the lithium cation can also influence the fragmentation, potentially leading to the formation of lithium-containing fragment ions.

A detailed analysis of the relative abundances of these fragment ions allows for the reconstruction of the molecule's structure, confirming the connectivity of the benzoate group, the oxetane ring, and the coordinating lithium ion.

Table 1: Hypothetical Fragmentation Data for this compound

m/z (Hypothetical)Proposed Fragment IonDescription
184[C₁₁H₁₁LiO₃]⁺Molecular Ion
140[C₁₀H₉LiO]⁺Loss of CO₂
127[C₇H₄LiO₂]⁺Benzoate fragment with lithium
57[C₃H₅O]⁺Oxetane-derived fragment

Advanced Spectroscopic Probes for Electronic Structure

To gain a deeper understanding of the electronic environment of this compound, advanced spectroscopic techniques are employed. These methods provide critical information on elemental composition, oxidation states, and electronic transitions within the molecule.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.netresearchgate.net For this compound, XPS analysis would confirm the presence of lithium, carbon, and oxygen and provide insight into their respective chemical environments.

The XPS spectrum would exhibit characteristic peaks at specific binding energies corresponding to the core-level electrons of each element. The Li 1s peak would be expected in the range of 54-56 eV, which is characteristic of lithium in an ionic Li⁺ state, coordinated to oxygen atoms of the carboxylate group. rsc.org The C 1s spectrum would be more complex and could be deconvoluted into multiple peaks representing the different carbon environments: the aromatic carbons of the phenyl ring, the carboxylate carbon (O-C=O), and the aliphatic carbons of the oxetane ring. The O 1s spectrum would similarly show distinct peaks for the oxygen atoms in the carboxylate group and the ether oxygen in the oxetane ring. The binding energies and relative peak areas from the XPS data provide quantitative elemental analysis and confirm the +1 oxidation state of lithium. rsc.org

Table 2: Predicted XPS Data for this compound

ElementCore LevelPredicted Binding Energy (eV)Inferred Chemical State
Li1s54-56Li⁺
C1s~284.8Aromatic C-C/C-H
~286.5Aliphatic C-O
~288.5Carboxylate (O-C=O)
O1s~531.5Carboxylate (O=C-O )
~533.0Ether (C-O -C)

UV-Visible Absorption and Emission Spectroscopy

UV-Visible spectroscopy is a powerful tool for probing the electronic transitions within a molecule. researchgate.net The UV-Vis absorption spectrum of this compound is expected to be dominated by the electronic transitions of the benzoate chromophore. The phenyl ring conjugated with the carboxylate group gives rise to characteristic π → π* transitions.

Typically, substituted benzoates exhibit two main absorption bands in the ultraviolet region. researchgate.net The first, more intense band, often referred to as the E2-band, arises from the π → π* transition of the entire conjugated system and is expected to appear at a shorter wavelength. The second, less intense band, known as the B-band, is a result of a π → π* transition that is more localized to the benzene ring and appears at a longer wavelength. The presence of the oxetane substituent at the para position may cause a slight solvatochromic shift in the absorption maxima compared to unsubstituted lithium benzoate.

While absorption is readily expected, the emission properties (fluorescence or phosphorescence) of this compound would depend on the efficiency of non-radiative decay pathways. Simple benzoates are not typically highly fluorescent at room temperature in solution. However, the specific substitution and the presence of the lithium cation could potentially influence the excited state dynamics.

Table 3: Predicted UV-Visible Absorption Data for this compound

TransitionWavelength Range (nm) (Predicted)Molar Absorptivity (ε) (Predicted)
E2-band (π → π)220-240High
B-band (π → π)270-290Low to Medium

Computational Chemistry and Theoretical Investigations of Lithium 1+ 4 Oxetan 2 Yl Benzoate

Quantum Mechanical Studies of Molecular Geometry and Electronic Structure

Quantum mechanical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and the distribution of electrons. These methods solve the Schrödinger equation, or a simplified form of it, to determine the energetic and electronic properties of a chemical system. For lithium(1+) 4-(oxetan-2-yl)benzoate, these studies can reveal key details about bond lengths, bond angles, and the nature of the interaction between the lithium cation and the 4-(oxetan-2-yl)benzoate anion.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. jksus.org DFT has proven to be a reliable and computationally efficient method for studying a wide range of chemical systems, including organic salts.

Furthermore, DFT can provide insights into the electronic properties, such as the charge distribution. A Natural Population Analysis (NPA) could reveal the partial charges on each atom, confirming the ionic nature of the bond between the lithium and the benzoate (B1203000) anion. researchgate.net Theoretical investigations on related benzoate systems have utilized DFT to understand reaction mechanisms and thermochemical parameters. rsc.org

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

ParameterPredicted Value
Li-O (carboxylate) Bond Length~1.8 - 2.0 Å
C=O (carboxylate) Bond Length~1.25 - 1.28 Å
C-O (carboxylate) Bond Length~1.30 - 1.35 Å
O-C-O (carboxylate) Bond Angle~120 - 125°
C-C-O (oxetane) Bond Angle~90 - 95°

Note: These values are hypothetical and based on typical bond lengths and angles observed in DFT studies of lithium carboxylates and oxetane-containing compounds.

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), can provide highly accurate results, though often at a higher computational cost than DFT. acs.org

The choice of basis set is a critical aspect of both DFT and ab initio calculations. A basis set is a set of mathematical functions used to build the molecular orbitals. The quality of the results is highly dependent on the size and type of the basis set used. For a molecule like this compound, which contains a light metal and second-row elements, a variety of basis sets could be considered.

Pople-style basis sets, such as 6-31G* or 6-311++G(d,p), are commonly used for organic molecules and have been shown to provide a good balance between accuracy and computational cost. uni-rostock.demdpi.com For higher accuracy, especially when treating electron correlation effects, correlation-consistent basis sets developed by Dunning, such as the aug-cc-pVTZ set, are often employed. acs.org The inclusion of diffuse functions (indicated by "aug" or "+") is important for accurately describing anions and non-covalent interactions, which are central to the structure of this ionic compound. acs.org

Table 2: Common Basis Sets for Quantum Chemical Calculations

Basis Set FamilyDescriptionTypical Application
STO-nGMinimal basis set, computationally inexpensive.Preliminary calculations, very large systems. libretexts.org
Pople (e.g., 6-31G*, 6-311++G(d,p))Split-valence basis sets with polarization and diffuse functions.Geometry optimizations and property calculations for a wide range of molecules. uni-rostock.degoogle.com
Dunning (e.g., cc-pVDZ, aug-cc-pVTZ)Correlation-consistent basis sets, designed for systematic convergence.High-accuracy energy and property calculations. acs.org
Ahlrichs (e.g., def2-SVP, def2-TZVP)Robust and efficient basis sets for DFT calculations.Widely used for DFT studies across the periodic table. google.com

Conformational Analysis and Potential Energy Surfaces

The flexibility of the oxetane (B1205548) ring and its connection to the benzoate group allows for multiple possible conformations of this compound. Conformational analysis aims to identify the different stable three-dimensional arrangements of the molecule and to map the potential energy surface that governs the transitions between them. The puckered nature of the oxetane ring adds to the conformational complexity. nih.govillinois.edu

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. mdpi.com By solving Newton's equations of motion for a collection of atoms, MD simulations can provide detailed insights into the dynamics and intermolecular interactions of this compound in the condensed phase.

MD simulations could be used to model the interactions between multiple ion pairs of this compound, revealing tendencies for aggregation and the formation of larger clusters. Studies on other lithium salts have shown that the nature of the anion and the solvent significantly influences the formation of aggregates. researchgate.net The simulations would rely on a force field, a set of parameters that describes the potential energy of the system. Force fields like GAFF (General Amber Force Field) are often used for organic molecules. dtu.dk

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. acs.orgresearchgate.net MD simulations are well-suited to investigate solvation effects by explicitly including solvent molecules in the simulation box. rsc.org

For this compound, MD simulations in different solvents, such as water, dimethyl sulfoxide (B87167) (DMSO), or a less polar solvent like tetrahydrofuran (B95107) (THF), could reveal how the solvent molecules interact with the lithium cation and the benzoate anion. escholarship.org The solvation shell around the lithium ion could be characterized, and the influence of the solvent on the conformation of the flexible oxetane-substituted benzoate ligand could be determined. For instance, the preferred puckering of the oxetane ring and the dihedral angle between the oxetane and the phenyl ring might change depending on the polarity of the solvent. acs.org

Table 3: Hypothetical Solvation Free Energies in Different Solvents

SolventDielectric ConstantPredicted Relative Solvation Free Energy (kcal/mol)
Water78.4-10 to -15
Dimethyl Sulfoxide (DMSO)46.7-8 to -12
Acetonitrile37.5-7 to -10
Tetrahydrofuran (THF)7.5-3 to -6

Note: These values are hypothetical and represent the expected trend of stronger solvation in more polar solvents.

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.

For this compound, DFT calculations can be used to predict its vibrational spectrum (infrared and Raman). The calculated frequencies can be compared to experimental spectra to confirm the molecular structure. Studies on similar benzoic acid derivatives have shown good agreement between calculated and experimental vibrational frequencies. mdpi.com

Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. jksus.org These predictions can aid in the interpretation of experimental ¹H and ¹³C NMR spectra.

The electronic absorption spectrum (UV-Vis) can be predicted using Time-Dependent DFT (TD-DFT). ehu.es This would provide information about the electronic transitions within the molecule, such as those involving the π-system of the benzene (B151609) ring.

Table 4: Hypothetical Predicted IR Frequencies for Key Functional Groups

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
C=O (carboxylate)Asymmetric stretch1600 - 1650
C-O (carboxylate)Symmetric stretch1400 - 1450
C-O-C (oxetane)Asymmetric stretch950 - 1000
Aromatic C-HBending700 - 900

Note: These are hypothetical predictions based on typical frequency ranges for these functional groups in similar molecules. researchgate.netsemanticscholar.org

Computational NMR Chemical Shift Calculation

Predicting the Nuclear Magnetic Resonance (NMR) spectra of this compound through computational methods is a crucial step in its structural elucidation. Quantum chemical calculations, typically using Density Functional Theory (DFT), can provide theoretical ¹H and ¹³C NMR chemical shifts.

The process involves optimizing the molecular geometry of the compound and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

Expected Findings:

A comprehensive analysis of the calculated ¹H and ¹³C NMR chemical shifts would be compared with experimental data if available. For instance, early NMR studies on similar complex molecules have shown that computational analysis can help understand the influence of molecular geometry on chemical shifts. mdpi.com For this compound, particular attention would be paid to:

The aromatic protons of the benzoate ring, where their chemical shifts would be influenced by the electron-withdrawing nature of the carboxylate group and the substituent effect of the oxetane ring.

The protons of the oxetane ring , whose shifts would be characteristic of a strained four-membered ring system.

The carbon atoms in both the benzoate and oxetane moieties, with their predicted ¹³C chemical shifts providing further confirmation of the molecular structure.

Discrepancies between calculated and experimental spectra can often be attributed to factors like solvent effects or the presence of different conformers in solution, which computational models can also be designed to investigate.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Structural Fragments

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons (ortho to -COO⁻)7.8 - 8.2128 - 132
Aromatic Protons (ortho to oxetane)7.2 - 7.6125 - 129
Oxetane CH4.8 - 5.275 - 80
Oxetane CH₂ (adjacent to O)4.5 - 4.965 - 70
Oxetane CH₂2.5 - 3.025 - 30
Carboxylate Carbon-170 - 175

Note: The values in this table are hypothetical and represent a plausible range based on general principles of NMR spectroscopy and data from related structures. Actual computational results would provide more precise values.

Vibrational Frequency Prediction and Mode Assignment

Computational methods, again primarily DFT, are employed to calculate the vibrational frequencies of this compound. These theoretical frequencies correspond to the different modes of vibration within the molecule, such as stretching, bending, and torsional motions.

The calculated vibrational spectrum, often visualized as an infrared (IR) spectrum, can be compared with experimental IR or Raman spectra. This comparison aids in the assignment of specific absorption bands to particular molecular vibrations, confirming the presence of key functional groups.

Expected Findings:

For this compound, the predicted vibrational spectrum would be expected to show characteristic peaks for:

C=O stretching of the carboxylate group.

C-O stretching within the oxetane ring and the carboxylate.

Aromatic C-H and C=C stretching of the benzene ring.

Vibrations associated with the strained oxetane ring.

Table 2: Predicted Vibrational Frequencies and Mode Assignments

Vibrational Mode Predicted Frequency Range (cm⁻¹)
O-H Stretch (if protonated form present)3200 - 3600
Aromatic C-H Stretch3000 - 3100
Asymmetric COO⁻ Stretch1550 - 1610
Symmetric COO⁻ Stretch1400 - 1450
Aromatic C=C Stretch1450 - 1600
Oxetane C-O-C Asymmetric Stretch950 - 1050

Note: This table presents expected frequency ranges. Precise computational values would depend on the level of theory and basis set used.

Reaction Mechanism Elucidation (Theoretical)

Theoretical chemistry provides powerful tools to investigate the mechanisms of chemical reactions. For the synthesis of this compound, computational studies can map out the entire reaction pathway.

Transition State Identification for Synthetic Pathways

A key aspect of understanding a reaction mechanism is the identification of transition states—the highest energy points along the reaction coordinate. Computational chemists use various algorithms to locate these unstable structures. For the synthesis of this compound, this would likely involve modeling the reaction of a precursor, such as 4-(oxetan-2-yl)benzoic acid, with a lithium base.

Computational studies on similar lithium compounds, like lithium carbamates, have shown that the structure of the lithiated species can be complex, potentially involving monomers, dimers, or higher aggregates. longdom.orgresearchgate.netcuny.edu The specific aggregation state can significantly influence the reaction pathway and the nature of the transition state. longdom.orgresearchgate.netcuny.edu

Energy Barriers and Reaction Kinetics Predictions

Once the reactants, transition states, and products are identified and their energies calculated, the energy barriers (activation energies) for the reaction can be determined. These energy barriers are crucial for predicting the kinetics of the reaction—how fast it will proceed.

Theoretical calculations can also provide insights into the thermodynamics of the reaction, indicating whether the formation of this compound is favorable.

Crystal Structure Prediction and Polymorphism Studies

Computational methods can be used to predict the most likely crystal packing arrangements of a molecule. This is a complex field of study, as many different crystal structures (polymorphs) can be possible for a single compound. These different polymorphs can have different physical properties, such as solubility and stability.

For this compound, crystal structure prediction would involve generating a multitude of possible crystal structures and then ranking them based on their calculated lattice energies. The most stable predicted structures could then be compared with experimental data from X-ray diffraction if available. Studies on similar benzoate derivatives have highlighted the potential for conformational flexibility and the existence of multiple molecules in the asymmetric unit, which adds to the complexity of crystal structure prediction. nih.gov The presence of the lithium cation and its coordination to the carboxylate and potentially the oxetane oxygen would be a key factor in determining the crystal packing.

While no specific literature on the crystal structure of this compound is currently available, research on related lithium-containing organic salts provides a framework for how such an investigation would be approached. researchgate.net

Chemical Reactivity and Transformation Studies Non Biological of Lithium 1+ 4 Oxetan 2 Yl Benzoate

Thermal Decomposition Pathways and Kinetic Analysis

The thermal stability of lithium(1+) 4-(oxetan-2-yl)benzoate is a critical parameter for its handling, storage, and application. While direct experimental data is not available, an analysis of its structural components—a lithium carboxylate and an oxetane (B1205548) ring—allows for a predictive assessment of its thermal decomposition.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques to evaluate the thermal stability of chemical compounds. tainstruments.com TGA measures changes in mass with temperature, indicating decomposition, while DSC measures the heat flow associated with thermal transitions. tainstruments.comnetzsch.com

For this compound, a hypothetical TGA/DSC analysis would likely reveal a multi-stage decomposition process. The initial decomposition temperature would be influenced by the strength of the lithium-carboxylate bond and the stability of the oxetane ring. Studies on various lithium-ion battery electrolyte components show that the presence of lithium salts can catalyze the thermal breakdown of organic solvents. osti.gov For instance, the thermal stability of common carbonate solvents is significantly reduced in the presence of LiPF6. osti.gov While the carboxylate anion in the title compound is different, a similar catalytic effect of the lithium ion on the decomposition of the organic part of the molecule can be anticipated.

The oxetane ring itself is a strained four-membered ether. While generally more stable than epoxides, the ring strain makes it susceptible to opening at elevated temperatures. The substitution pattern on the oxetane ring plays a crucial role in its stability. nih.gov

A projected DSC profile for this compound would likely show an endothermic peak corresponding to melting, followed by one or more exothermic peaks indicating decomposition. The energy released during decomposition can be substantial, a factor of significant interest in safety assessments. researchgate.net

Table 1: Predicted Thermal Analysis Data for this compound (Hypothetical)

ParameterPredicted Value/RangeRationale
Melting Point (DSC) 150 - 250 °CBased on typical melting points of organic lithium salts.
Onset of Decomposition (TGA) > 200 °CThe oxetane ring and lithium carboxylate moiety are expected to provide reasonable thermal stability.
Major Decomposition Steps (TGA) 2-3 stepsInitial decarboxylation followed by fragmentation of the oxetane ring and aromatic backbone.
Decomposition Enthalpy (DSC) ExothermicDecomposition of organic compounds is typically an energy-releasing process.

Note: The data in this table is hypothetical and based on the analysis of structurally similar compounds. Experimental verification is required.

The thermal decomposition of this compound is expected to yield a mixture of gaseous and solid products. The likely decomposition pathways would involve the initial cleavage of the molecule at its weakest points.

One probable initial step is the decarboxylation of the benzoate (B1203000) moiety, releasing carbon dioxide (CO2). This is a common decomposition pathway for metal carboxylates. The remaining part of the molecule, 4-(oxetan-2-yl)phenyl-lithium, would be highly reactive and would undergo further fragmentation.

The oxetane ring could decompose through several pathways, including ring-opening polymerization or fragmentation to smaller volatile molecules like formaldehyde (B43269) and ethylene (B1197577). The presence of the lithium ion could influence these pathways. Studies on the decomposition of lithium-ion battery electrolytes, which often contain cyclic carbonates like ethylene carbonate (EC), show the formation of various gaseous products including CO2, CO, and hydrocarbons, as well as oligomeric species. osti.govnih.gov

The solid residue would likely consist of lithium carbonate (Li2CO3) and/or lithium oxide (Li2O), formed from the reaction of the decomposing organic fragments with the lithium salt, and potentially some carbonaceous material. The formation of lithium carbonate is a common outcome in the thermal decomposition of lithium-containing organic compounds in the presence of CO2. researchgate.net

Table 2: Potential Decomposition Products of this compound

Product TypePotential ProductsFormation Pathway
Gaseous Carbon Dioxide (CO2)Decarboxylation of the benzoate group.
Formaldehyde, EthyleneFragmentation of the oxetane ring.
Benzene (B151609) and derivativesFragmentation of the aromatic ring.
Solid Lithium Carbonate (Li2CO3)Reaction of lithium species with CO2.
Lithium Oxide (Li2O)High-temperature decomposition of lithium carbonate or direct formation.
Carbonaceous ResidueIncomplete combustion of organic fragments.

Note: The products listed are predictive and based on general chemical principles. The actual product distribution would need to be determined experimentally, for example, by TGA coupled with mass spectrometry (TGA-MS).

Stability in Diverse Chemical Environments

The stability of this compound in various chemical environments is crucial for its synthesis, purification, and storage. The presence of both a carboxylate salt and an ether functionality dictates its reactivity profile.

The hydrolytic stability of this compound is expected to be good under neutral and basic conditions. The carboxylate anion is the conjugate base of a weak acid (4-(oxetan-2-yl)benzoic acid) and would not be readily hydrolyzed.

However, under acidic conditions, the oxetane ring is susceptible to ring-opening. nih.govchemrxiv.org The presence of a strong acid could catalyze the protonation of the ether oxygen, followed by nucleophilic attack by water or the conjugate base of the acid, leading to the formation of a diol. The rate of this acid-catalyzed hydrolysis would depend on the acid concentration and temperature. Studies on other oxetane-containing compounds have shown that their stability is significantly influenced by the pH of the medium. acs.org

The degradation pathway would likely involve the protonation of the oxetane oxygen, followed by the cleavage of a carbon-oxygen bond to form a carbocation intermediate, which is then trapped by water.

The oxidative and reductive stability of this compound is a key consideration, particularly if it is intended for applications in electrochemical systems like lithium-ion batteries.

Oxidative Stability: The molecule possesses several sites susceptible to oxidation. The aromatic ring can be oxidized under strong oxidizing conditions. The oxetane ring, being an ether, is generally more resistant to oxidation than an alcohol, but can be oxidized under harsh conditions. The highest occupied molecular orbital (HOMO) energy of the molecule would be a key determinant of its oxidation potential. mdpi.com In the context of battery electrolytes, the oxidative stability is often the limiting factor for high-voltage applications. mdpi.com

Reductive Stability: The primary site for reduction in this compound would be the lithium cation itself, which can be reduced to lithium metal. The benzoate group could also be reduced under certain conditions, for example, by strong reducing agents. The stability of the oxetane ring under reductive conditions is generally considered to be good. acs.org The lowest unoccupied molecular orbital (LUMO) energy is a key parameter in determining the reduction potential. nih.gov

Table 3: Predicted Stability of this compound in Different Chemical Environments

EnvironmentPredicted StabilityLikely Degradation Products
Hydrolytic (Neutral/Basic) Stable-
Hydrolytic (Acidic) Unstable1-(4-carboxyphenyl)-1,3-propanediol
Oxidative Moderately StableOxidized aromatic and oxetane ring products
Reductive Stable (anion), Unstable (cation)Lithium metal, reduced benzoate species

Note: This table provides a qualitative prediction of stability. Experimental studies are necessary for quantitative assessment.

Ligand Exchange Reactions and Coordination Dynamics

The lithium cation in this compound is coordinated to the carboxylate oxygen atoms. In solution, the lithium ion will also be solvated by solvent molecules. The coordination number of lithium is typically four, but can vary depending on the steric and electronic properties of the ligands. researchgate.netfau.de

Ligand exchange reactions involve the substitution of one or more ligands in the coordination sphere of the lithium ion. In a solution of this compound, this could involve the exchange of solvent molecules or the displacement of the carboxylate ligand by a stronger coordinating species.

Investigation of Competing Ligands and Binding Affinities

To understand the coordination chemistry of this compound, studies investigating its interactions with various competing ligands would be essential. This research would involve determining the binding affinities of different Lewis bases for the lithium cation in the presence of the 4-(oxetan-2-yl)benzoate anion.

Hypothetical Research Data Table:

Competing LigandSolventBinding Affinity (Ka, M-1)Method
Tetrahydrofuran (B95107) (THF)DichloromethaneData not availableIsothermal Titration Calorimetry
12-Crown-4AcetonitrileData not availableUV-Vis Spectroscopy
TriethylamineBenzeneData not availableNMR Titration

This table illustrates the type of data that would be generated from such studies but is populated with placeholders as no specific research has been found.

Kinetics of Ligand Dissociation and Association Processes

The dynamic nature of the coordination environment around the lithium ion is crucial for its reactivity. Kinetic studies would be required to measure the rates at which the 4-(oxetan-2-yl)benzoate ligand dissociates from and re-associates with the lithium cation. This information is fundamental to understanding reaction mechanisms involving this salt. Techniques such as stopped-flow spectroscopy or dynamic NMR could be employed to determine these kinetic parameters.

Role as a Precursor or Reagent in Synthetic Organic Chemistry

The potential of this compound as a building block in organic synthesis is an area ripe for exploration.

Applications in Metal-Organic Frameworks (MOFs) or Coordination Polymer Synthesis

Lithium-based MOFs are of interest for various applications. The bifunctional nature of the 4-(oxetan-2-yl)benzoate ligand, with its carboxylate and oxetane moieties, presents an intriguing possibility for the construction of novel MOFs. The carboxylate group could coordinate to metal centers, while the oxetane ring could serve as a point for post-synthetic modification or introduce specific porosity and functionality.

Utilization in Heterocyclic Chemistry Transformations

The 4-(oxetan-2-yl)benzoate anion could, in principle, be used as a nucleophile or a precursor to other functionalized heterocyclic compounds. However, no specific examples of its use in such transformations have been documented.

Ring-Opening Reactions of the Oxetane Moiety

The strained four-membered oxetane ring is susceptible to ring-opening reactions under various conditions, typically initiated by electrophiles or nucleophiles. The specific reactivity of the oxetane in this compound would be influenced by the electronic nature of the benzoate group and the coordination state of the lithium cation.

Potential Ring-Opening Reactions Data Table:

ReagentCatalystProduct(s)Yield (%)
HCl-Data not availableData not available
Phenylmagnesium bromideCuIData not availableData not available
Acetic AnhydrideLewis AcidData not availableData not available

This table represents the kind of experimental results needed to characterize the ring-opening reactions of the oxetane moiety in this specific compound. The entries are placeholders due to the absence of published data.

Applications in Advanced Materials and Catalysis Non Clinical of Lithium 1+ 4 Oxetan 2 Yl Benzoate

Development of Lithium-Ion Battery Components

There is no available data to suggest that lithium(1+) 4-(oxetan-2-yl)benzoate has been investigated or utilized in the development of lithium-ion battery components. The following subsections, therefore, represent hypothetical applications based on the functionalities of its constituent parts.

No studies have been found that document the use of this compound as an electrolyte additive or as a component in solid electrolytes for lithium-ion batteries.

There is no evidence in the current body of scientific literature to indicate that this compound serves as a precursor for the synthesis of electrode materials.

The interfacial chemistry of this compound at electrode surfaces has not been a subject of study in the available research.

Advanced Polymerization Initiators and Monomers

The potential of this compound as a polymerization initiator or monomer has not been explored in any published research. The discussions below are based on the general reactivity of similar chemical structures.

There are no studies demonstrating the role of this compound in either anionic or cationic ring-opening polymerization.

No synthetic routes utilizing this compound for the creation of functional polymers containing oxetane (B1205548) moieties have been reported.

Catalytic Activity in Chemical Transformations

The catalytic potential of this compound stems from the Lewis acidic nature of the lithium cation and the potential for the entire molecule to participate in catalytic cycles. While specific studies on this compound are not prevalent, its activity can be inferred from the known catalytic roles of lithium salts and organolithium compounds in organic synthesis. lookchem.comwikipedia.orglibretexts.org

In homogeneous catalysis, this compound is expected to be soluble in polar organic solvents, where the lithium ion can act as a Lewis acid to activate substrates. For instance, lithium ions are known to coordinate to carbonyl groups, enhancing their electrophilicity and facilitating nucleophilic attack. This property could be harnessed in a variety of organic transformations. The presence of the oxetane and benzoate (B1203000) moieties could modulate the solubility and steric environment of the catalytic lithium center.

For heterogeneous catalysis, the compound could be immobilized on a solid support. The benzoate group provides a potential anchoring point, while the oxetane ring could either be a site for further functionalization or participate directly in surface-adsorbate interactions. The development of such heterogeneous catalysts would offer advantages in terms of catalyst separation and recycling.

The primary mechanism of catalytic action for this compound would likely involve the coordination of the lithium cation to a substrate molecule. In reactions involving carbonyl compounds, for example, the Li⁺ ion would coordinate to the carbonyl oxygen, polarizing the C=O bond and making the carbonyl carbon more susceptible to nucleophilic addition. wikipedia.org

The 4-(oxetan-2-yl)benzoate anion could play several roles. It could act as a non-coordinating anion, simply balancing the charge of the lithium cation. Alternatively, it could participate in the reaction as a base or a nucleophile, depending on the reaction conditions. The oxetane ring, with its inherent ring strain, could also be opened under certain conditions, potentially leading to catalyst deactivation or the formation of new polymeric materials that could influence the catalytic environment. wikipedia.org

A hypothetical catalytic cycle could involve:

Coordination of the lithium cation to the substrate.

Nucleophilic attack on the activated substrate.

Formation of a product-catalyst complex.

Release of the product and regeneration of the lithium catalyst.

Self-Assembly and Supramolecular Materials Design

The ability of this compound to participate in self-assembly processes is a promising avenue for the creation of novel supramolecular materials. ethernet.edu.etacs.org The coordination preferences of the lithium cation and the versatile binding modes of the carboxylate group are key to forming ordered structures.

This compound is a potential building block for coordination polymers and metal-organic frameworks (MOFs). nih.govossila.com The carboxylate group of the benzoate ligand can coordinate to lithium ions in various modes (monodentate, bidentate chelating, or bridging), leading to the formation of one-, two-, or three-dimensional networks. rsc.org The lithium cation, while having a less defined coordination geometry compared to transition metals, can still direct the assembly of these frameworks.

The oxetane group on the benzoate ligand would be a pendant functional group within the pores or on the surface of the resulting coordination polymer or MOF. This functionality could be used to tune the properties of the material, such as its polarity, solubility, and reactivity. For instance, the oxetane rings could serve as sites for post-synthetic modification, allowing for the introduction of other functional groups. While specific research on MOFs from this particular ligand is not available, the principles of MOF design using functionalized carboxylate linkers are well-established. rsc.orgresearchgate.net

Table 1: Potential Coordination Modes and Resulting Architectures

Coordination Mode of Carboxylate Resulting Supramolecular Architecture Potential Properties
Monodentate Discrete complexes or 1D chains Soluble in specific solvents
Bidentate Chelating Discrete complexes Defined stoichiometry

In solution, this compound could form aggregates or reverse micelles, depending on the solvent. The balance between the polar lithium carboxylate head and the more organic benzoate and oxetane tail would govern this behavior. Such self-assembled structures could act as nanoreactors or templates for the synthesis of other materials.

In the solid state, controlled crystallization could lead to the formation of well-defined functional architectures. The potential for hydrogen bonding involving the oxetane oxygen and intermolecular π-π stacking of the benzene (B151609) rings could further direct the packing of the molecules, influencing the material's properties. It is conceivable that the directed assembly could lead to materials with interesting optical or electronic properties.

Other Emerging Materials Applications (e.g., smart coatings, non-biological sensors)

The unique combination of a reactive heterocycle (oxetane) and a lithium salt suggests potential applications in emerging materials.

The oxetane ring is known to undergo ring-opening polymerization, which can be initiated by heat or cationic initiators. researchgate.netoup.com A coating formulated with this compound could be designed to polymerize upon a specific trigger, forming a cross-linked, protective layer. This "smart" coating could be developed for applications requiring on-demand changes in material properties, such as healable surfaces or responsive membranes.

For non-biological sensors, the lithium ion could be exploited for its electrochemical properties. A material incorporating this compound could be used as a component in an ion-selective electrode for the detection of specific anions that can displace the benzoate. Furthermore, the oxetane group could be functionalized with chromophores or fluorophores, leading to a material that changes its optical properties upon binding to an analyte, forming the basis of a chemical sensor. While no direct studies exist, the functionalization of polymers for sensor applications is a well-established field. acs.orgresearchgate.net

Environmental and Sustainability Considerations for Lithium 1+ 4 Oxetan 2 Yl Benzoate

Green Chemistry Principles in Synthetic Route Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com For the synthesis of lithium(1+) 4-(oxetan-2-yl)benzoate, a hypothetical two-step synthetic route is considered for analysis, starting from 4-bromobenzoic acid and 2-phenyloxetane (B1633447). This proposed pathway involves a lithiation reaction followed by salt formation.

Proposed Synthetic Route:

Step 1: Synthesis of 4-(oxetan-2-yl)benzoic acid

A plausible method for the formation of the carbon-carbon bond between the phenyl group and the oxetane (B1205548) ring involves the reaction of a lithiated oxetane derivative with a suitable benzoic acid precursor. For instance, 2-phenyloxetane can be deprotonated with a strong base like s-butyllithium to form 2-phenyloxetan-2-yl lithium. This highly reactive intermediate can then undergo a reaction with a suitable electrophile. However, a more direct approach for the purpose of this analysis is the reaction of a lithiated benzene (B151609) derivative with an oxetane precursor. A feasible route starts with 4-bromobenzoic acid, which is first protected, then subjected to a lithium-halogen exchange, followed by reaction with oxetane and subsequent deprotection and acidification. A more direct theoretical approach for analysis involves the reaction of 4-lithiobenzoate with oxetane.

Step 2: Synthesis of this compound

The final step is a simple acid-base reaction where 4-(oxetan-2-yl)benzoic acid is treated with a lithium base, such as lithium hydroxide (B78521), to form the desired lithium salt.

Atom Economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants. kccollege.ac.in

E-Factor (Environmental Factor) provides a measure of the total waste generated in a process, calculated as the total mass of waste divided by the mass of the product. sheldon.nlyoutube.com Unlike atom economy, the E-factor considers reaction yield, solvent losses, and all other process aids. sheldon.nl For specialty chemicals, E-factors can be quite high, often in the range of 5 to 50. libretexts.org

For the proposed synthesis of this compound, a theoretical analysis of these metrics is presented below.

Data Table: Theoretical Atom Economy for the Synthesis of 4-(oxetan-2-yl)benzoic acid

ReactantMolecular FormulaMolecular Weight ( g/mol )Stoichiometry
4-Bromobenzoic acidC₇H₅BrO₂201.021
n-ButyllithiumC₄H₉Li64.062
OxetaneC₃H₆O58.081
Product C₁₀H₁₀O₃ 178.18 1
Byproducts LiBr, C₄H₁₀, LiOH 86.85, 58.12, 23.95 1, 1, 1

Calculation of Atom Economy: The theoretical atom economy for this step is calculated as: (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100% (178.18 / (201.02 + 2*64.06 + 58.08)) x 100% = 46.0%

Data Table: Estimated E-Factor for the Synthesis of this compound (Two-Step Process)

ParameterStep 1: Synthesis of 4-(oxetan-2-yl)benzoic acidStep 2: Synthesis of this compound
Assumed Yield 70%95%
Reactants (kg) 4-Bromobenzoic acid: 2.01, n-Butyllithium: 1.28, Oxetane: 0.584-(Oxetan-2-yl)benzoic acid: 1.78, Lithium hydroxide: 0.24
Solvents (kg) Diethyl ether: 10Water: 5
Product (kg) 1.251.27
Waste (kg) 13.875.05
E-Factor 11.13.98
Overall E-Factor \multicolumn{2}{c

The choice of solvent is critical in green chemistry as it often constitutes the largest mass component of a reaction and a major source of waste. beyondbenign.org For the proposed lithiation reaction, anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are typically required. quora.comresearchgate.net While effective, these solvents are volatile and flammable, posing safety and environmental risks. The use of greener solvent alternatives, such as cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (B130290) (MeTHF), which have better safety profiles and are derived from renewable resources, could be explored. researchgate.net

Waste minimization strategies that could be implemented include:

Catalytic Routes: Developing a catalytic route for the C-C bond formation would significantly improve atom economy and reduce waste from stoichiometric reagents.

Solvent Recycling: Implementing efficient solvent recovery and recycling systems can drastically reduce the E-factor. core.ac.uk

Process Intensification: The use of flow chemistry can offer better control over reaction conditions, potentially leading to higher yields and reduced byproduct formation.

Waste Valorization: Investigating potential uses for the byproducts, such as lithium bromide, could turn a waste stream into a valuable co-product.

Lifecycle Assessment of Production and Utilization

A full lifecycle assessment (LCA) for a specialty chemical like this compound is complex and data-intensive. specialchem.com A qualitative analysis of the key stages is presented here.

The chemical manufacturing industry is a significant consumer of energy. abb.comaceee.orgamericochemical.com The proposed synthesis of this compound involves several energy-intensive steps:

Cryogenic Conditions: Lithiation reactions are often conducted at very low temperatures (e.g., -78 °C), requiring significant energy for cooling.

Distillation: Purification of intermediates and the final product, as well as solvent recycling, typically involves distillation, which is an energy-intensive separation process. solubilityofthings.com

Drying: Removal of residual solvents from the final product requires energy for heating under vacuum.

The sustainability of this compound is also dependent on the sourcing of its raw materials.

Petrochemical Feedstocks: The precursors for both the aromatic and oxetane components are likely derived from petrochemical feedstocks. The extraction and processing of these raw materials have significant environmental impacts.

Lithium: Lithium is a critical raw material, and its extraction from brines or hard-rock mining has associated environmental concerns, including water consumption and land use.

Specialty Reagents: The synthesis requires specialty reagents like n-butyllithium, the production of which also consumes energy and resources.

The development of bio-based routes to the key precursors could significantly improve the sustainability profile of the compound. seatexcorp.com

Degradation Pathways and Environmental Fate (Non-Toxicological)

The environmental fate of a chemical describes its transport and transformation in the environment.

Biodegradation: Substituted benzoic acids are generally susceptible to microbial degradation in the environment. oup.comiisc.ac.injbarbiomed.com Microorganisms can utilize them as a carbon and energy source, typically initiating degradation through hydroxylation and subsequent ring cleavage. nih.gov The presence of the oxetane group may influence the rate and pathway of degradation.

Hydrolysis: The oxetane ring, while more stable than an epoxide, can undergo ring-opening under acidic conditions. nih.gov This could be a potential degradation pathway in certain environmental compartments.

Chemical and Photochemical Degradation Studies

The degradation of a chemical compound in the environment can occur through various biotic and abiotic pathways. For this compound, both chemical and photochemical processes are expected to contribute to its breakdown.

Chemical Degradation:

Photochemical Degradation:

The benzoate (B1203000) portion of the molecule introduces a chromophore that can absorb ultraviolet (UV) radiation, making it susceptible to photochemical degradation. Aromatic compounds with carbonyl groups, like benzoates, can absorb UV light, leading to the generation of excited states that can undergo various reactions, including bond cleavage and oxidation wikipedia.org. Studies on benzoic acid and its derivatives have demonstrated their photodegradation in the presence of photosensitizers and UV light, often leading to the formation of hydroxylated intermediates and eventual mineralization to carbon dioxide and water acs.orgresearchgate.net. The presence of the oxetane group might influence the photochemical reactivity, but the benzoate moiety is the primary site for light absorption and subsequent degradation.

The table below summarizes the potential degradation pathways for the organic component of this compound.

Degradation Pathway Description Potential Products
Chemical Hydrolysis Ring-opening of the oxetane ring via the addition of water. This can be acid or base-catalyzed.4-(1,3-dihydroxypropyl)benzoic acid
Photodegradation UV light absorption by the benzoate group leading to excited states and subsequent reactions.Hydroxylated benzoic acid derivatives, ring cleavage products, CO2, H2O

This table presents expected degradation pathways based on the chemical structure and behavior of related compounds. Specific experimental data for this compound is not currently available.

Persistence and Mobility in Environmental Compartments

The persistence and mobility of a substance determine its distribution and potential for long-range transport in the environment.

Persistence:

Mobility:

The mobility of this compound will be governed by the properties of both the lithium cation and the 4-(oxetan-2-yl)benzoate anion.

Lithium (Li+) : Lithium is known to be a highly mobile element in the soil-water environment nih.gov. Its mobility is influenced by soil properties such as clay content and pH mdpi.com. Due to its mobility, there are concerns about lithium leaching from disposal sites and contaminating groundwater and surface water rsc.orgyoutube.com.

The following table provides an estimated environmental distribution profile for the components of this compound.

Component Property Expected Behavior Reference
Lithium (Li+) Mobility in SoilHigh nih.gov
4-(oxetan-2-yl)benzoate Soil Adsorption (Koc)Low to Medium (High Mobility)Inferred from epa.govresearchgate.net
4-(oxetan-2-yl)benzoate Water SolubilityHigh (as anion)Inferred from benzoate properties

This table is based on general knowledge of the constituent parts of the molecule. Specific experimental data for this compound is needed for a precise assessment.

Recycling and Recovery Methodologies

Given that this compound could be used as an electrolyte additive in lithium-ion batteries, its recovery from spent batteries is an important consideration for a circular economy and to mitigate environmental pollution rsc.org. The recycling of lithium-ion battery electrolytes is a developing field, with several general strategies being explored aotbattery.com.

Current Recycling Approaches for Electrolytes:

The primary methods for treating spent lithium-ion batteries are pyrometallurgical and hydrometallurgical processes nih.govpall.com.

Pyrometallurgical Processes: These high-temperature processes are primarily focused on recovering valuable metals like cobalt, nickel, and copper from the electrodes. During smelting, the organic components of the electrolyte, including solvents and additives, are typically burned off, and the lithium often ends up in the slag phase, from which it can be recovered through subsequent hydrometallurgical steps nih.gov. This is not an ideal method for recovering the organic part of the electrolyte additive.

Hydrometallurgical Processes: These processes involve dissolving the battery components in acidic or basic solutions to leach out the metals . The electrolyte is often separated beforehand or is mixed with the leaching solution. Recovery of the organic components from the complex aqueous mixture can be challenging.

Specific Recovery Methodologies for Electrolyte Components:

More targeted approaches for electrolyte recycling are under investigation:

Solvent Extraction: This method uses a solvent to selectively extract the electrolyte from the other battery components. The extracted solution can then be processed to separate the lithium salt from the organic solvents aotbattery.com. Supercritical fluid extraction, using supercritical CO2, is another promising technique that is more environmentally friendly aotbattery.com.

Vacuum Distillation: This technique can be used to separate volatile organic solvents from the less volatile lithium salts and additives researchgate.net. The recovered solvents can potentially be purified and reused.

Electrodialysis: This membrane-based technology uses an electric potential to separate ions, offering a potential route to recover lithium ions from the electrolyte solution mdpi.comacs.org.

The table below compares some of the general methodologies that could be adapted for the recovery of this compound from spent electrolytes.

Methodology Description Advantages Disadvantages
Pyrometallurgy High-temperature smelting to recover metals.Established for metal recovery.Destroys organic components; energy-intensive.
Hydrometallurgy Leaching of metals using aqueous solutions.Lower energy consumption than pyrometallurgy.Can generate large volumes of wastewater; complex separation processes.
Solvent Extraction Use of a solvent to selectively dissolve the electrolyte.Can recover organic components.Use of potentially hazardous organic solvents.
Vacuum Distillation Separation based on differences in boiling points.Can recover volatile solvents.May not be suitable for non-volatile additives.

This table outlines general recycling methodologies. The optimal process for recovering and recycling this compound would require specific research and development.

Future Research Directions and Open Questions Regarding Lithium 1+ 4 Oxetan 2 Yl Benzoate

Discovery of Novel Synthetic Routes for Oxetane-Containing Carboxylates

The practical application of lithium(1+) 4-(oxetan-2-yl)benzoate is contingent upon the development of efficient, scalable, and cost-effective synthetic methodologies. While general routes to oxetane-carboxylic acids exist, future research must focus on optimizing these pathways for high-purity, high-yield production tailored for battery applications. google.comgoogle.com A key challenge lies in the synthesis of the 4-(oxetan-2-yl)benzoic acid precursor.

Future investigations should explore:

Catalytic C-H Functionalization: Directing a C-H activation/functionalization of benzoic acid derivatives with oxetane (B1205548) precursors could offer a more atom-economical route compared to traditional multi-step syntheses.

Cross-Coupling Strategies: Development of novel palladium or nickel-catalyzed cross-coupling reactions between a boronic acid-functionalized benzoate (B1203000) and a halogenated oxetane (or vice-versa) could provide a versatile and modular approach.

Flow Chemistry: Utilizing microreactor technology for the synthesis could enhance safety, improve reaction control, and facilitate seamless scaling from laboratory to industrial production.

A comparative analysis of potential synthetic routes highlights the areas where innovation is most needed.

Table 1: Prospective Synthetic Routes for 4-(oxetan-2-yl)benzoic Acid

Synthetic StrategyPotential AdvantagesAnticipated Research ChallengesKey Research Focus
Grignard ReactionUtilizes well-established chemistry.Requires stringent anhydrous conditions; potential for side reactions.Optimizing reaction conditions to maximize yield and minimize impurities.
Friedel-Crafts AcylationDirect functionalization of the aromatic ring.Harsh Lewis acid catalysts may affect the oxetane ring; regioselectivity issues.Development of milder catalysts and directing groups.
Catalytic Cross-CouplingHigh modularity and functional group tolerance.Cost of catalysts and ligands; optimization of coupling partners.Designing efficient and recyclable catalyst systems.
Photoredox CatalysisMild reaction conditions; novel reactivity pathways.Substrate scope may be limited; quantum yield optimization.Screening of photocatalysts and reaction conditions for optimal efficiency.

Advanced In Situ Spectroscopic Techniques for Reaction Monitoring

Understanding how this compound behaves within a functioning battery is paramount. The interface between the electrolyte and the electrodes, known as the Solid Electrolyte Interphase (SEI), is critical to battery performance and longevity. researchgate.net Advanced in situ spectroscopic techniques are essential to probe these complex interfacial phenomena in real-time.

Future research should employ:

In Situ Fourier Transform Infrared (FTIR) and Raman Spectroscopy: These techniques can identify the chemical species formed as the oxetane ring and carboxylate group interact with the electrode surfaces during cycling. nih.govnih.gov This would reveal the compound's contribution to the SEI layer, a critical factor for electrochemical stability.

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can track the diffusion of lithium ions and the structural changes of the electrolyte components, providing insights into ion transport mechanisms and decomposition pathways. acs.org

In Situ X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can provide elemental and chemical state information about the SEI layer as it forms, elucidating the role of the 4-(oxetan-2-yl)benzoate moiety in its composition.

Computational Design and Predictive Modeling for New Materials

Computational modeling provides a powerful tool to predict the properties of new materials before their synthesis, accelerating the discovery process. nih.govresearchgate.net Quantum chemistry calculations and molecular dynamics simulations can offer profound insights into the behavior of this compound at the molecular level. youtube.com

Key areas for computational investigation include:

Electrochemical Stability Window: Using Density Functional Theory (DFT), researchers can calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to predict the voltage range at which the compound remains stable.

Lithium-Ion Coordination: Simulations can model how lithium ions interact with the oxetane and carboxylate functional groups, predicting solvation structures and their impact on ion mobility. aip.org

Decomposition Pathways: Modeling potential reaction pathways can help predict how the molecule might break down under oxidative or reductive stress, guiding the design of more stable derivatives.

Table 2: Key Parameters for Computational Modeling of this compound

ParameterComputational MethodSignificance for Battery Performance
HOMO/LUMO Energy LevelsDensity Functional Theory (DFT)Predicts oxidative and reductive stability (electrochemical window).
Li+ Binding EnergyDFT, Molecular Dynamics (MD)Indicates the strength of ion-solvent interaction, affecting desolvation at the electrode.
Li+ Diffusion CoefficientMolecular Dynamics (MD)Predicts ionic conductivity of the electrolyte.
Radial Distribution FunctionsMolecular Dynamics (MD)Describes the solvation shell structure around the lithium ion.

Expanding Applications in Next-Generation Energy Technologies

The unique structure of this compound suggests its potential use beyond conventional lithium-ion batteries. Future research should explore its applicability in advanced energy storage systems where its properties could offer distinct advantages.

Potential applications to investigate:

Solid-State Batteries: The oxetane group is capable of undergoing ring-opening polymerization. This functionality could be harnessed to create a solid polymer electrolyte in situ, where the benzoate moiety is covalently bonded to the polymer backbone, potentially enhancing the lithium-ion transference number. gebattery.com.cn

High-Voltage Cathodes: The anticipated high oxidative stability, a potential feature of the benzoate structure, could make this compound a valuable additive for electrolytes used with next-generation high-voltage cathodes ( > 4.5 V).

Lithium-Sulfur Batteries: The carboxylate group might interact with polysulfide species, mitigating the "shuttle effect" that plagues lithium-sulfur cells, thereby improving cycle life and efficiency.

Integration into Multifunctional Hybrid Material Systems

Combining this compound with other materials can lead to hybrid electrolytes with synergistic properties. mdpi.comrsc.org Research in this area could unlock new performance capabilities. rsc.org

Promising research avenues include:

Polymer-Ceramic Composites: Dispersing ceramic nanoparticles like TiO2 or Al2O3 into a polymer matrix containing the oxetane salt could enhance both ionic conductivity and mechanical strength. gebattery.com.cnmdpi.com The interactions between the particle surfaces and the electrolyte components can create favorable pathways for lithium-ion transport.

Gel Polymer Electrolytes: The compound could be dissolved in a polymer matrix swollen with a liquid plasticizer, forming a gel polymer electrolyte. sci-hub.se This approach combines the high conductivity of a liquid with the form factor and safety benefits of a solid.

Sustainable Manufacturing and End-of-Life Management Strategies

As battery production scales up, the environmental impact of their components becomes a critical concern. techbriefs.com Future research must address the lifecycle of this compound, from its synthesis to its disposal or recycling. innovationnewsnetwork.com

Key research questions include:

Bio-based Precursors: Can the aromatic and oxetane components be derived from renewable, bio-based feedstocks instead of petroleum products? bitsathy.ac.inpatsnap.com Research into lignin (B12514952) valorization or carbohydrate chemistry could provide sustainable starting materials.

Green Synthesis Protocols: Developing synthetic routes that use non-toxic solvents, reduce energy consumption, and minimize waste generation is essential for sustainable manufacturing.

Recycling and Degradation: Investigating methods to recover the compound from spent batteries or designing it for controlled biodegradation would be a significant step towards a circular battery economy. eurekalert.org

Interdisciplinary Research Avenues (e.g., Nanoscience, Polymer Science)

The full potential of this compound can be unlocked through collaboration with other scientific disciplines.

Nanoscience: The integration of nanomaterials, such as carbon nanotubes or graphene, could create nanocomposite electrolytes with exceptional conductivity and mechanical properties. researchgate.net Nanoscience can also provide tools for fabricating precisely structured electrolyte architectures. researchgate.net

Polymer Science: Tailoring polymer backbones to optimize interactions with the oxetane and benzoate functionalities is a key challenge. nanotech-now.com Research into block copolymers could lead to self-assembling nanostructures that provide dedicated channels for rapid ion transport, significantly boosting electrolyte performance. gebattery.com.cn

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing lithium(1+) 4-(oxetan-2-yl)benzoate with high purity?

  • Methodological Answer : Synthesis typically involves esterification of 4-(oxetan-2-yl)benzoic acid followed by ion exchange with lithium hydroxide. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with dichloromethane/methanol) ensures high purity (>95%). Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are most effective for characterizing the oxetan-2-yl substituent in this compound?

  • Methodological Answer :

  • ¹H NMR : The oxetane ring protons resonate as distinct multiplets between δ 4.5–5.0 ppm.
  • ¹³C NMR : The oxetane carbons appear at ~80–85 ppm (quaternary C) and ~30–35 ppm (CH₂ groups).
  • IR Spectroscopy : The ester carbonyl (C=O) stretch is observed at ~1700 cm⁻¹, while oxetane C-O-C vibrations appear near 950–1000 cm⁻¹.
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+Li]⁺) at m/z corresponding to C₁₀H₉LiO₃ (calculated: 186.08) .

Q. How should this compound be stored to maintain stability in laboratory settings?

  • Methodological Answer : Store in airtight containers under inert gas (argon) at −20°C to prevent hydrolysis of the oxetane ring. Protect from light to avoid photodegradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation products via HPLC .

Advanced Research Questions

Q. How can crystallographic data inconsistencies in this compound be resolved?

  • Methodological Answer : Use single-crystal X-ray diffraction (SHELX suite) for structure refinement. If data contradictions arise (e.g., disordered oxetane rings), employ twin refinement (SHELXL) or compare with DFT-optimized geometries (B3LYP/6-31G* basis set). Validate via Hirshfeld surface analysis to confirm intermolecular interactions .

Q. What experimental strategies elucidate the metabolic pathways of this compound compared to simpler benzoate salts?

  • Methodological Answer :

  • In vitro assays : Incubate with liver microsomes (human/rat) and monitor metabolites via LC-MS/MS. The oxetane group may slow hydrolysis compared to unsubstituted benzoates, altering pharmacokinetics.
  • Isotopic labeling : Use ¹³C-labeled oxetane to track metabolic intermediates in urine/fecal samples.
  • Compare with lithium benzoate (): The oxetane substituent likely reduces renal clearance due to increased lipophilicity, requiring adjusted dosing regimens .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Kinetic studies : Use stopped-flow UV-Vis spectroscopy to measure reaction rates with nucleophiles (e.g., amines). The electron-withdrawing benzoate group activates the oxetane ring for ring-opening.
  • DFT calculations : Model transition states (e.g., B3LYP/6-311++G**) to predict regioselectivity (C2 vs. C3 attack on oxetane).
  • Synthetic applications : Demonstrate utility in preparing sp³-rich fragments for drug discovery via ring-opening cross-coupling (Pd-catalyzed) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological efficacy of this compound in neuroprotection studies?

  • Methodological Answer :

  • Dose-response reevaluation : Conduct in vivo studies (rodent models) across a wider dosage range (0.1–100 mg/kg) to identify the therapeutic window.
  • Mitochondrial assays : Compare ROS scavenging (DCFH-DA probe) and ATP production (luciferase-based kits) in primary neurons. Contradictions may arise from cell-type-specific uptake via monocarboxylate transporters (MCTs) .

Tables for Key Data

Property Value Method Reference
Melting Point139.5–140°C (decomposes)DSC
Solubility (H₂O, 25°C)12.5 mg/mLGravimetric analysis
LogP (octanol/water)1.2 ± 0.3Shake-flask method
Crystallographic Space GroupP2₁/cSHELX refinement

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.